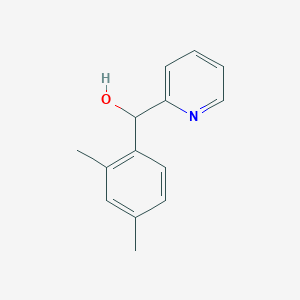

(2,4-Dimethylphenyl)(pyridin-2-yl)methanol

Description

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that appears in a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.org When combined with a methanol (B129727) group and an aryl substituent, as in the case of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol, a versatile structure emerges with potential applications spanning catalysis, medicinal chemistry, and materials science. The specific arrangement of the pyridin-2-yl group, the chiral carbinol center, and the 2,4-dimethylphenyl moiety endows this molecule with a unique three-dimensional architecture and electronic properties that are of significant interest to academic researchers.

The significance of this compound in organic chemistry can be appreciated by examining the research trends of analogous aryl(pyridin-2-yl)methanol compounds. These molecules are recognized as valuable intermediates and final products in various chemical domains.

One of the most prominent areas of research for pyridylmethanol derivatives is in asymmetric synthesis . The hydroxyl group and the nitrogen atom of the pyridine ring can act as a bidentate ligand, coordinating to a metal center and directing the stereochemical outcome of a reaction. The synthesis of chiral alcohols, such as (R)-phenyl(pyridin-2-yl)methanol derivatives, through the asymmetric hydrogenation of the corresponding ketones is a well-established and highly efficient method. google.comgoogle.com This approach often yields products with high enantiomeric excess, which is crucial for the development of chiral drugs and catalysts. Given this precedent, this compound is a prime candidate for synthesis via asymmetric reduction of (2,4-dimethylphenyl)(pyridin-2-yl)methanone.

In the realm of medicinal chemistry , pyridylmethanol derivatives have been identified as potent and selective antagonists for various biological targets. For example, a class of (pyridin-2-yl)methanol derivatives has been developed as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders. nih.govacs.orgepa.gov The specific substitution pattern on the phenyl ring is a key determinant of the compound's pharmacological activity. The 2,4-dimethyl substitution on the phenyl ring of the title compound would offer a unique steric and electronic profile that could be explored for similar or novel biological activities.

Furthermore, the structural motif of this compound makes it an excellent candidate as a ligand in coordination chemistry . The nitrogen atom of the pyridine and the oxygen atom of the alcohol can chelate to a wide range of metal ions, forming stable complexes with interesting catalytic and material properties. The 2,4-dimethylphenyl group can influence the steric environment around the metal center, potentially tuning the selectivity and reactivity of the resulting catalyst.

A summary of the key research areas for analogous pyridylmethanol derivatives, which informs the potential significance of this compound, is presented in the interactive table below.

| Research Area | Significance of Pyridylmethanol Derivatives | Potential Relevance of this compound |

| Asymmetric Synthesis | Precursors to chiral catalysts and building blocks for stereospecific synthesis. The synthesis of enantiomerically pure phenyl(pyridin-2-yl)methanol (B192787) is well-documented. google.comgoogle.com | Can be synthesized in enantiomerically pure forms, making it a valuable chiral building block. The dimethylphenyl group can influence the stereoselectivity of reactions in which it participates. |

| Medicinal Chemistry | Scaffolds for the development of therapeutic agents, such as TRPV3 antagonists. nih.govacs.orgepa.gov | The specific substitution pattern may lead to novel biological activities or improved potency and selectivity for known targets. |

| Coordination Chemistry | Versatile ligands for the formation of metal complexes with applications in catalysis and materials science. | The steric bulk of the 2,4-dimethylphenyl group can be used to control the coordination environment of a metal center, influencing the properties of the resulting complex. |

The study of pyridine and its derivatives has a rich history, dating back to its initial isolation from coal tar in the 19th century. wikipedia.org The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, paved the way for the systematic exploration of their properties and applications. wikipedia.org

The investigation of pyridylmethanol compounds, a subclass of pyridine derivatives, gained momentum in the mid-20th century with the growing interest in coordination chemistry and the search for new pharmacologically active agents. Early research focused on the synthesis and characterization of simple pyridylmethanols, such as pyridin-2-ylmethanol (piconol) and pyridin-4-ylmethanol. nih.govnih.gov These studies laid the groundwork for understanding the fundamental chemical properties of this class of compounds.

The latter half of the 20th century and the beginning of the 21st century saw a surge in research on more complex aryl(pyridin-2-yl)methanols. This was driven by advancements in asymmetric catalysis and a deeper understanding of drug-receptor interactions. The ability to synthesize these compounds in a stereochemically defined manner opened up new avenues for their application in areas where chirality is critical. google.comgoogle.com

The historical development of pyridylmethanol derivatives can be summarized in the following key phases:

Early Discoveries (19th - early 20th Century): Isolation of pyridine and development of fundamental synthetic routes for pyridine derivatives. wikipedia.org

Mid-20th Century: Synthesis and characterization of simple pyridylmethanols and exploration of their coordination chemistry.

Late 20th - 21st Century: Development of asymmetric syntheses for chiral aryl(pyridin-2-yl)methanols and their application in medicinal chemistry and materials science. google.comgoogle.comnih.govacs.orgepa.gov

The compound this compound represents a modern iteration in this historical progression, combining a well-established pharmacophore (the pyridylmethanol core) with specific substitutions on the aryl ring to fine-tune its properties for potential applications in contemporary chemical research.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPNVOGXNQXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=N2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethylphenyl Pyridin 2 Yl Methanol

Diverse Synthetic Routes to (2,4-Dimethylphenyl)(pyridin-2-yl)methanol

The creation of the this compound structure can be approached from two primary retrosynthetic disconnections: forming the carbon-carbon bond between the pyridine (B92270) ring and the carbinol carbon, or reducing a pre-existing ketone.

Traditional methods for the synthesis of (aryl)(heteroaryl)methanols predominantly rely on two robust strategies: organometallic additions to carbonyl compounds and the reduction of diaryl ketones.

One of the most common and versatile methods involves the Grignard reaction . This approach can be executed in two ways:

Reaction of a pyridyl-Grignard reagent, such as 2-pyridylmagnesium bromide, with 2,4-dimethylbenzaldehyde (B100707). The formation of the pyridyl-Grignard reagent itself is accomplished by treating a halopyridine like 2-bromopyridine (B144113) with magnesium, often requiring an auxiliary reagent like ethyl bromide to initiate the reaction. researchgate.net

Alternatively, the Grignard reagent can be prepared from a substituted bromobenzene, in this case, 1-bromo-2,4-dimethylbenzene, which is then reacted with pyridine-2-carboxaldehyde.

Another well-established route is the reaction of 2-lithiopyridine with an appropriate aldehyde or ketone. researchgate.net 2-Lithiopyridine, generated by the reaction of 2-bromopyridine with an organolithium reagent like n-butyllithium, serves as a potent nucleophile that readily attacks the carbonyl carbon of 2,4-dimethylbenzaldehyde to yield the target alcohol after an aqueous workup.

A third major pathway is the reduction of the corresponding ketone , (2,4-Dimethylphenyl)(pyridin-2-yl)methanone. This ketone precursor can be synthesized via Friedel-Crafts acylation or other cross-coupling methods. The subsequent reduction of the ketone to the secondary alcohol is a fundamental transformation. For achieving enantiomerically enriched products, asymmetric catalytic hydrogenation is the most attractive method from an industrial and atom-economy perspective. google.com This involves using a chiral catalyst, typically based on iridium or rhodium, to stereoselectively deliver hydrogen to the prochiral ketone.

For instance, patents describing the synthesis of related (R)-phenyl(pyridin-2-yl)methanol derivatives detail the use of an Iridium catalyst with a chiral ligand for the asymmetric hydrogenation of the corresponding ketone, achieving high yields and enantioselectivity. google.com

Recent advancements in organic synthesis have emphasized the development of methods that avoid transition metals, which can be costly and pose environmental concerns. For the synthesis of compounds like this compound, several innovative metal-free strategies have emerged.

One such method is the purple light-promoted radical coupling of 2-bromopyridine with a Grignard reagent. organic-chemistry.org This reaction proceeds via a single electron transfer (SET) mechanism, where purple light stimulates the transfer of an electron from the Grignard reagent to the bromopyridine, generating a pyridyl radical without the need for a metal catalyst. organic-chemistry.org This radical can then engage in subsequent reactions to form the desired product.

While not a direct synthesis of the alcohol, catalyst-free methods for creating related structures highlight the potential for broader applications. For example, the synthesis of N-pyridin-2-yl carbamates has been achieved from N-hetaryl ureas and various alcohols without any catalyst. rsc.org These reactions are believed to proceed through the formation of a hetaryl isocyanate intermediate, showcasing a pathway that relies on thermal conditions rather than metal catalysis. rsc.org

Catalysis is a cornerstone in the efficient and selective synthesis of this compound, particularly for enantioselective preparations. The asymmetric reduction of the parent ketone, (2,4-Dimethylphenyl)(pyridin-2-yl)methanone, is a prime example where the choice of catalyst is paramount.

Detailed in patent literature for the synthesis of analogous chiral phenyl(pyridin-2-yl)methanol (B192787) derivatives, iridium-based catalysts have proven highly effective. google.comgoogle.com A typical catalytic system involves a pre-catalyst, such as [Ir(COD)Cl]₂, combined with a chiral ligand. The choice of ligand is critical for inducing asymmetry. The reaction is performed under a hydrogen atmosphere, and the selection of base and solvent can significantly influence both the reaction rate and the enantiomeric excess (ee) of the product. google.comgoogle.com

The following table, based on data for the synthesis of (R)-phenyl(pyridin-2-yl)methanol, illustrates how reaction parameters affect the outcome of the asymmetric hydrogenation. google.com

| Catalyst System | Base | Temperature (°C) | Pressure (MPa) | Yield (%) | ee (%) |

| Ir/Chiral Ligand I-1 | Lithium tert-butoxide | 60 | 3.0 | 96 | 93 |

| Ir/Chiral Ligand I-1 | Lithium tert-butoxide | 40 | 5.0 | 93 | 94 |

| Ir/Chiral Ligand I-1 | Sodium Carbonate | 40 | 3.0 | 92 | 95 |

| Ir/Chiral Ligand I-1 | Sodium Methoxide | 40 | 3.0 | 91 | 87 |

This data represents the synthesis of a closely related analogue and serves to illustrate the catalytic principles.

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is dominated by the hydroxyl group and the potential for transformations on the aromatic rings.

A primary reaction of secondary alcohols like this compound is oxidation to the corresponding ketone, (2,4-Dimethylphenyl)(pyridin-2-yl)methanone. This transformation is a fundamental process in organic synthesis and can be achieved using a wide variety of oxidizing agents.

Common reagents for this oxidation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate, KMnO₄), or milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting ketone is a versatile intermediate for further synthetic elaborations.

The hydroxyl group of this compound is the primary site for derivatization. It can undergo esterification or etherification to protect the alcohol or to introduce new functional groups. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the hydroxyl group can be alkylated or arylated to increase the volatility of the compound. researchgate.net

More significantly, (aryl)(heteroaryl)methanols are valuable precursors for more complex molecular architectures. The pyridine nitrogen and the carbinol oxygen can act as a bidentate ligand, capable of chelating to transition metals. For example, related 2-pyridyl-4-phenylquinolines, which share a similar structural motif, are used to create asymmetric bidentate ligands for metals like ruthenium and osmium. mdpi.com This highlights the potential of this compound to serve as a scaffold in the development of novel catalysts or functional materials.

Synthesis of Related Derivatives and Their Chemical Context

The synthesis of derivatives related to this compound often involves the modification of the hydroxyl group or the pyridine nucleus. Common strategies include oxidation of the alcohol to a ketone, esterification, etherification, and substitution reactions on the pyridine ring. These transformations are fundamental in medicinal chemistry for creating analogues with altered physicochemical properties and biological activities.

A prevalent method for synthesizing chiral pyridinylmethanol derivatives is the asymmetric hydrogenation of the corresponding ketone precursor. For instance, the preparation of (R)- and (S)-phenyl(pyridin-2-yl)methanol derivatives has been achieved with high yields and enantioselectivity using metal complexes with chiral ligands as catalysts. google.comgoogle.com In these processes, a phenyl(pyridin-2-yl)methanone derivative is hydrogenated under pressure in the presence of an iridium or other transition metal catalyst. google.comgoogle.com This approach highlights a key strategy for producing enantiomerically pure congeners, which is crucial for pharmacological applications.

Another significant synthetic route involves the functionalization of the pyridine ring. The synthesis of 2,4,6-triaryl pyridines can be accomplished through a one-pot, three-component reaction of acetophenones, aryl aldehydes, and ammonium (B1175870) acetate, sometimes utilizing nanocatalysts. orgchemres.org While not a direct derivatization of a pre-existing pyridinylmethanol, this demonstrates a versatile method for constructing substituted pyridine cores that could be analogous to the (2,4-Dimethylphenyl)(pyridin-2-yl) moiety.

Furthermore, the synthesis of various substituted pyridine derivatives can be achieved through cross-coupling reactions. For example, Suzuki cross-coupling reactions are employed to introduce various aryl or alkyl groups onto a pyridine scaffold. mdpi.com This method could be conceptually applied to a suitably functionalized this compound to generate a library of derivatives.

The table below summarizes findings from the synthesis of related pyridinyl and heterocyclic compounds, which can be extrapolated to understand the potential derivatization of this compound.

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Phenyl(pyridin-2-yl)methanone | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand, H₂ | (R)-Phenyl(pyridin-2-yl)methanol | google.com |

| Phenyl(pyridin-2-yl)methanone | Asymmetric Hydrogenation | Metal M Complex / Chiral Ligand L*, H₂ (M = Ru, Rh, Ir, or Pd) | (S)-Phenyl(pyridin-2-yl)methanol | google.com |

| Acetophenones, Aryl Aldehydes, Ammonium Acetate | One-pot Three-component Reaction | Fe₃O₄/HT-Co nanocatalyst | 2,4,6-Triaryl Pyridines | orgchemres.org |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Multi-step synthesis including reduction and cyclization | NaBH₄, I₂, Boronic Acids | 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | mdpi.com |

Catalytic Applications and Mechanistic Insights of 2,4 Dimethylphenyl Pyridin 2 Yl Methanol Derivatives

Employment of (Pyridin-2-yl)methanol Ligands in Catalytic Systems

While ligands containing a pyridinyl-methanol framework are utilized in catalysis, no studies were found that specifically employ the (2,4-Dimethylphenyl)(pyridin-2-yl)methanol derivative for the following applications:

Oxygen Evolution Catalysis

No literature was identified that investigates the use of this compound or its derivatives in catalyzing the oxygen evolution reaction. Research in this area often involves pyridine-based units within larger structures like metal-organic frameworks or as functional groups on catalyst supports, but does not specify this particular compound. google.comresearchgate.net

Olefin Polymerization Catalysis

The field of olefin polymerization employs a vast range of catalysts, including those with pyridine-containing ligands such as pyridine-diimine systems. nih.gov However, a review of the literature did not yield any examples of this compound being used as a ligand or precursor in olefin polymerization catalysis. thieme-connect.denih.gov

Ketone Transfer Hydrogenation and Alkyne Dimerization

Similarly, while various metal complexes with nitrogen-containing ligands are active in ketone transfer hydrogenation and alkyne dimerization, no specific studies detailing the application of this compound in these transformations could be located. thieme-connect.denih.govsemanticscholar.org

Mechanistic Investigations of Catalytic Processes

Elucidation of Reaction Pathways and Active Species

Without primary research on the catalytic activity of this compound, there are consequently no mechanistic studies available that elucidate reaction pathways or identify active catalytic species involving this specific compound. researchgate.net

Influence of Ligand Architecture on Catalytic Efficiency and Selectivity

Research into iron-based catalysts has demonstrated that the electronic properties of pyridine (B92270) co-ligands directly influence the reactivity of the catalytic species. For instance, in the oxidation of thioanisole (B89551) using an iron(III)-iodosylbenzene complex, the addition of substituted pyridine ligands significantly alters the reaction yield. nih.gov The electrophilicity of the reactive intermediate is enhanced by electron-withdrawing substituents on the pyridine ring, leading to higher conversion rates. nih.gov This relationship was systematically studied by evaluating the relative reaction rates against the Hammett parameters (σp) of the pyridine substituents, confirming the electrophilic nature of the active species. nih.gov

The following table illustrates the effect of different substituted pyridine co-ligands on the catalytic oxidation of thioanisole, showcasing how ligand choice impacts product yield. nih.gov

| Co-Ligand (4R-Py) | Substituent (R) | Yield (%) |

| 4-Me-pyridine | -Me | 77.22 |

| Pyridine | H | 81.79 |

| 4-COMe-pyridine | -COMe | 85.31 |

| 4-CN-pyridine | -CN | 88.54 |

Similarly, the geometry and denticity of ligands play a crucial role in directing the selectivity of a reaction. In a heterogeneous nickel single-atom catalyst system, the choice between bidentate and monodentate ligands dictates the reaction pathway. acs.org Bidentate bipyridine ligands were found to promote C(sp²)−C(sp³) coupling reactions while suppressing competing C−N bond formation. acs.org Conversely, the use of monodentate ligands favored the formation of C−X bonds (where X is O or N). acs.org This tunability highlights how the ligand architecture directly controls the catalytic selectivity, offering a versatile platform for synthesizing diverse molecules. acs.org

Furthermore, in ruthenium-catalyzed ketone-directed ortho-arylation, the addition of a bidentate NC-type ligand, specifically 2-(o-tolyl) pyridine, was shown to significantly improve the efficiency of the C-H arylation reaction. researchgate.net This demonstrates that even the addition of an external ligand can fundamentally alter the catalytic system's performance. The development of chiral ligands based on the pyridyl-methanol framework is also central to asymmetric catalysis. The synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives through asymmetric hydrogenation relies on chiral ferrocene (B1249389) N,N,P tridentate ligands to achieve high enantioselectivity, with ee values often exceeding 99%. google.com

Catalyst Stability and Recyclability in Heterogeneous and Homogeneous Systems

The long-term stability of a catalyst and its ability to be recovered and reused are critical factors for sustainable and economically viable chemical processes. rsc.org Catalysts based on this compound and related structures can be employed in either homogeneous or heterogeneous systems, each presenting distinct advantages and challenges regarding stability and recyclability. rsc.org

Homogeneous systems , where the catalyst is dissolved in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of the molecularly-defined active sites. rsc.org However, separating the catalyst from the product mixture at the end of the reaction is a significant challenge, often hindering its reuse. rsc.orgresearchgate.net Strategies to overcome this include the use of biphasic systems (e.g., aqueous-organic, fluorous, or ionic liquids) that facilitate phase separation for catalyst recovery. researchgate.net

Heterogeneous systems , in which the catalyst exists in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer straightforward separation and recyclability. rsc.org These catalysts are generally considered more robust and stable. rsc.org An approach to bridge the gap between the two systems is to immobilize homogeneous catalysts onto solid supports. rsc.org This method aims to combine the high selectivity of homogeneous catalysts with the stability and ease of recycling characteristic of heterogeneous catalysts. rsc.org

An example of a heterogeneous catalyst's recyclability is seen with a cobalt-based composite supported on silica (B1680970) (Co@SiO₂). acs.org In the hydrogenation of quinoline (B57606), the solid catalyst was separated by centrifugation, washed, and reused in subsequent reaction cycles. acs.org However, its stability can be support-dependent; a similar catalyst supported on alumina (B75360) (Co@Al₂O₃) was found to be spent after just one run. acs.org The versatility of heterogeneous catalysts can also be remarkable. A nickel single-atom catalyst on carbon nitride (Ni₁/CN) demonstrated both high efficiency and robustness, retaining its catalytic activity over multiple cycles with minimal nickel leaching. acs.org Hot filtration tests confirmed that the catalysis was indeed heterogeneous. acs.org

The development of ideal catalysts that are highly active, selective, stable, and easily recyclable is a primary goal in catalysis research. rsc.org Combining the principles of homogeneous and heterogeneous catalysis through innovative designs, such as creating supported single-atom catalysts or nanoreactors, represents a promising path toward achieving this objective. rsc.orgresearchgate.net

Applications in Advanced Materials and Functional Systems

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers are a class of compounds with repeating coordination entities extending in one, two, or three dimensions. scribd.com The ligand (2,4-Dimethylphenyl)(pyridin-2-yl)methanol is well-suited for the synthesis of CPs and MOFs due to its ability to act as a versatile linker. Pyridine-based alcohols are known to form stable complexes with various transition metals, including copper, manganese, nickel, and cobalt. nih.gov The synthesis of such polymers typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions, where the choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final structure. bohrium.com

The structural diversity of coordination polymers derived from pyridyl-alcohol ligands is vast. nih.gov The this compound ligand can adopt several coordination modes, which in turn dictates the dimensionality and topology of the resulting framework.

Potential Coordination Modes of this compound:

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate (N-donor) | The ligand coordinates to a single metal center through the nitrogen atom of the pyridine (B92270) ring. | This mode can lead to the formation of discrete complexes or simple 1D chains if the metal ion has other bridging ligands. |

| Bidentate (N,O-chelating) | The ligand forms a chelate ring by coordinating to a single metal center through both the pyridyl nitrogen and the hydroxyl oxygen. | This often results in stable mononuclear or dinuclear complexes, which can be further linked into higher-dimensional structures. |

| Bidentate (N,O-bridging) | The pyridyl nitrogen coordinates to one metal center, while the deprotonated hydroxyl oxygen bridges to an adjacent metal center. | This bridging mode is crucial for the formation of extended 1D, 2D, or 3D coordination polymers. |

The geometry of the ligand and the coordination preference of the metal ion are key factors in determining the final architecture. bohrium.com For instance, the use of metal ions with a preference for octahedral geometry could lead to the formation of 2D or 3D networks. rsc.orgmdpi.com The steric bulk of the 2,4-dimethylphenyl group can also play a significant role in directing the self-assembly process, potentially leading to the formation of porous structures by preventing dense packing of the polymer chains. rsc.org The transformation from lower to higher dimensional structures is often influenced by the specific geometry of the ligands used in conjunction with the primary ligand. bohrium.com

Coordination polymers incorporating organic ligands with aromatic moieties often exhibit interesting luminescence properties. rsc.orgacs.org These properties can arise from the ligand itself (intraligand transitions), from the metal center, or from charge transfer between the metal and the ligand. Zinc(II) and Cadmium(II) are particularly common choices for constructing luminescent CPs because their d¹⁰ electronic configuration prevents quenching of the fluorescence through d-d transitions. acs.orgscilit.com

Engineering of Supramolecular Architectures for Specific Functions

Beyond the formation of coordination bonds, this compound can participate in the construction of complex supramolecular architectures through non-covalent interactions. nih.gov The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonding networks. These networks can link individual coordination polymer chains into higher-dimensional structures or stabilize the packing of discrete molecular complexes.

Furthermore, the pyridyl and dimethylphenyl rings are capable of engaging in π-π stacking interactions. These interactions, though weaker than covalent or coordination bonds, are highly directional and play a crucial role in the self-assembly of well-defined supramolecular structures. nih.gov The interplay between hydrogen bonding and π-π stacking can be exploited to create materials with specific functions, such as guest recognition or controlled release. Pyridine-amide based ligands, for example, have been successfully used to construct a variety of discrete molecular assemblies with applications dependent on their architecture. nih.gov

Exploration in Sensing Materials

The potential luminescence of coordination polymers derived from this compound makes them attractive candidates for the development of chemical sensors. nih.gov Fluorescent chemosensors operate on the principle that the presence of a specific analyte modulates the fluorescence of the sensing material. This modulation can manifest as an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength. nih.govtandfonline.com

Coordination polymers can be designed to have specific binding sites for target analytes. For instance, the pores within a MOF could be tailored to selectively bind small molecules or ions. Upon binding, the analyte can interact with the framework in a way that alters its electronic properties, leading to a change in the luminescence. Pyridine-based ligands have been successfully incorporated into chemosensors for a variety of metal ions, such as Pb²⁺ and Cu²⁺. nih.govnih.gov Lanthanide coordination polymers have also shown great promise for the selective detection of inorganic ions and nitroaromatic compounds. nih.gov It is plausible that CPs or MOFs constructed from this compound could be developed as selective sensors for metal ions or small organic molecules, with the dimethylphenyl group potentially providing a hydrophobic pocket that could influence substrate selectivity.

Q & A

Q. What are the common synthetic routes for (2,4-Dimethylphenyl)(pyridin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, formaldehyde can be introduced to a substituted pyridine derivative under basic conditions (e.g., NaOH) to attach the hydroxymethyl group. Purification via recrystallization or column chromatography ensures high purity . Optimization includes adjusting solvent polarity, temperature, and catalyst selection to improve yield and selectivity.

Q. How is the structural elucidation of this compound performed?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for determining bond lengths, angles, and stereochemistry. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and functional groups .

Q. What analytical methods are used to assess purity and stability?

HPLC with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Stability under ambient conditions is tested via accelerated degradation studies (e.g., exposure to light, humidity) followed by LC-MS analysis to identify decomposition products .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution using alcohol dehydrogenases (ADH) enable enantioselective reduction of ketone precursors. For instance, co-immobilized ADH and glucose dehydrogenase (GDH) systems allow continuous synthesis of (S)-enantiomers with high enantiomeric excess (>95%) .

Q. What mechanistic insights exist for catalytic applications of this compound?

DFT calculations and kinetic studies reveal that the pyridine nitrogen and hydroxyl group act as coordination sites in transition-metal catalysts (e.g., Ru or Ir complexes). These interactions facilitate asymmetric transfer hydrogenation of ketones, with steric effects from the 2,4-dimethylphenyl group influencing enantioselectivity .

Q. How do structural modifications impact biological activity?

Substituting the pyridine ring with electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency by improving membrane permeability. Conversely, bulkier substituents on the phenyl ring reduce cytotoxicity but may lower binding affinity to target enzymes like cytochrome P450 .

Q. What challenges arise in crystallographic studies of derivatives, and how are they resolved?

Twinning or poor diffraction quality due to flexible hydroxymethyl groups can be mitigated by co-crystallization with stabilizing agents (e.g., methanol) or using synchrotron radiation for high-resolution data collection. SHELXD’s dual-space algorithm aids in solving phases for complex structures .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to reconcile these?

Variability in reaction conditions (e.g., solvent, temperature) and catalyst loading complicates direct comparisons. Systematic benchmarking under standardized protocols (e.g., TOF calculations at fixed substrate concentrations) is recommended .

Q. Conflicting biological activity What factors contribute?

Differences in assay protocols (e.g., cell lines, incubation times) and compound purity (e.g., residual solvents) significantly affect results. Validated reference standards and orthogonal assays (e.g., fluorescence-based vs. colorimetric) improve reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.